molecular formula C34H36Cl2N8O4 B13862898 2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one

2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one

Cat. No.: B13862898
M. Wt: 691.6 g/mol
InChI Key: LZLYFZMSXGTTER-UHFFFAOYSA-N
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Description

2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one is a complex organic compound that features multiple functional groups, including triazole, dioxolane, and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes.

    Introduction of the dioxolane ring: This step may involve the reaction of diols with aldehydes or ketones under acidic conditions.

    Construction of the benzodiazepine core: This can be synthesized through the condensation of o-phenylenediamine with appropriate carbonyl compounds.

    Final assembly: The various fragments are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole and benzodiazepine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Protein Binding: Study of its interactions with proteins and other biomolecules.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one: This compound itself.

    Other triazole derivatives: Compounds with similar triazole rings.

    Benzodiazepine derivatives: Compounds with similar benzodiazepine cores.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and structural elements, which may confer unique chemical and biological properties. This makes it a valuable target for research and development in various fields.

Properties

Molecular Formula

C34H36Cl2N8O4

Molecular Weight

691.6 g/mol

IUPAC Name

2-butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C34H36Cl2N8O4/c1-3-23(2)44-33(45)43(22-40-44)27-7-5-26(6-8-27)41-13-12-38-32-11-9-28(14-24(32)16-41)46-17-29-18-47-34(48-29,19-42-21-37-20-39-42)30-10-4-25(35)15-31(30)36/h4-11,14-15,20-23,29,38H,3,12-13,16-19H2,1-2H3

InChI Key

LZLYFZMSXGTTER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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